1-Bromo-4-ethynylbenzene
Overview
Description
1-Bromo-4-ethynylbenzene is an organic compound with the molecular formula C8H5Br. It is a derivative of benzene, where a bromine atom and an ethynyl group are substituted at the para positions. This compound is known for its applications in organic synthesis and material science due to its unique structural properties.
Mechanism of Action
Target of Action
1-Bromo-4-ethynylbenzene, also known as 4-bromophenylacetylene, is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is an important organic synthesis intermediate . .
Mode of Action
The compound contains an alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) with molecules containing azide groups . This reaction is part of a larger class of reactions known as “click chemistry”, which are characterized by their efficiency and versatility in forming carbon-heteroatom bonds .
Biochemical Pathways
It is known to be used in the synthesis of various organic compounds, suggesting that it may play a role in multiple biochemical pathways .
Pharmacokinetics
Given its use as a biochemical reagent, it is likely that these properties would be influenced by factors such as the compound’s chemical structure, the route of administration, and the physiological characteristics of the organism in which it is used .
Result of Action
As a biochemical reagent, it is likely to be involved in the synthesis of various organic compounds, potentially influencing a range of cellular processes .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is recommended to be stored in a dry, cool, and well-ventilated place . Furthermore, it is soluble in chloroform, diethyl ether, and ethanol, suggesting that its action may be influenced by the presence of these solvents .
Preparation Methods
1-Bromo-4-ethynylbenzene can be synthesized through various methods. One common synthetic route involves the bromination of 4-ethynylbenzene. The reaction typically employs bromine or a bromine-containing reagent under controlled conditions to ensure selective substitution at the para position. Another method involves the Sonogashira coupling reaction, where 4-bromoiodobenzene is reacted with acetylene in the presence of a palladium catalyst and a copper co-catalyst.
Industrial production of this compound often follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-Bromo-4-ethynylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: The ethynyl group can participate in coupling reactions, such as the Sonogashira coupling, to form more complex structures.
Oxidation and Reduction: The ethynyl group can be oxidized to form carbonyl compounds or reduced to form alkenes or alkanes.
Common reagents used in these reactions include palladium catalysts, copper co-catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Bromo-4-ethynylbenzene has a wide range of applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Material Science: It is employed in the preparation of polymers and advanced materials with unique electronic and optical properties.
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Biological Research: It is used in the study of enzyme mechanisms and protein interactions.
Comparison with Similar Compounds
1-Bromo-4-ethynylbenzene can be compared with other similar compounds, such as:
1-Chloro-4-ethynylbenzene: Similar structure but with a chlorine atom instead of bromine.
4-Ethynyltoluene: Contains a methyl group instead of a bromine atom.
4-Ethynylanisole: Contains a methoxy group instead of a bromine atom.
The uniqueness of this compound lies in its combination of a bromine atom and an ethynyl group, which provides distinct reactivity and applications in various fields.
Properties
IUPAC Name |
1-bromo-4-ethynylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Br/c1-2-7-3-5-8(9)6-4-7/h1,3-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTLVZQZDXQWLHU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=C(C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20227419 | |
Record name | Benzene, 1-bromo-4-ethynyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20227419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
766-96-1 | |
Record name | Benzene, 1-bromo-4-ethynyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000766961 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, 1-bromo-4-ethynyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20227419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Bromo-4-ethynylbenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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